4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one is a heterocyclic compound that features a thiadiazole ring fused with a pyrrolidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Pyrrolidinone: The thiadiazole intermediate is then coupled with a 4-fluorophenyl-substituted pyrrolidinone through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group on the thiadiazole ring can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives of the thiadiazole ring.
Reduction: Alcohol derivatives of the pyrrolidinone ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one: Similar structure but lacks the fluorine atom on the phenyl ring.
4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one: Similar structure but has a chlorine atom instead of fluorine on the phenyl ring.
Uniqueness
The presence of the fluorine atom on the phenyl ring in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets.
Properties
IUPAC Name |
4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4OS/c13-8-1-3-9(4-2-8)17-6-7(5-10(17)18)11-15-16-12(14)19-11/h1-4,7H,5-6H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHWOYGFCZQXON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)C3=NN=C(S3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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